3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide
CAS No.:
Cat. No.: VC16362524
Molecular Formula: C29H25NO6
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.
![3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide -](/images/structure/VC16362524.png)
Specification
Molecular Formula | C29H25NO6 |
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Molecular Weight | 483.5 g/mol |
IUPAC Name | 3,5-dimethoxy-N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]benzamide |
Standard InChI | InChI=1S/C29H25NO6/c1-16(2)17-9-10-25-22(13-17)23(15-26(31)35-25)28-27(21-7-5-6-8-24(21)36-28)30-29(32)18-11-19(33-3)14-20(12-18)34-4/h5-16H,1-4H3,(H,30,32) |
Standard InChI Key | WCDFZOKUCLHYDY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)OC)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name 3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide reflects its hybrid architecture, combining a benzofuran core (CHO) with a chromen-2-one moiety (CHO) and a 3,5-dimethoxybenzamide substituent (CHNO). The molecular formula is CHNO, with a calculated molecular weight of 511.5 g/mol .
Structural Characteristics
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Benzofuran subunit: A fused furan-benzene ring system at position 3 of the chromenone.
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Chromen-2-one group: A bicyclic structure with a ketone oxygen at position 2 and an isopropyl substituent at position 6.
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3,5-Dimethoxybenzamide: A methoxy-rich benzamide linked via an amide bond to the benzofuran nitrogen .
Table 1: Key Structural Descriptors
Property | Value | Reference |
---|---|---|
Molecular formula | CHNO | |
Molecular weight | 511.5 g/mol | |
XLogP3 | ~4.2 (estimated) | |
Hydrogen bond donors | 2 (amide NH, chromenone O) | |
Hydrogen bond acceptors | 7 |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is likely synthesized via a multi-step sequence:
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Chromenone formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield 6-isopropylchromen-2-one .
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Benzofuran construction: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetic acid, followed by bromination at position 3.
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Amide coupling: Reaction of 3-amino-1-benzofuran with 3,5-dimethoxybenzoyl chloride using carbodiimide catalysts .
Critical Reaction Conditions
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Temperature: 80–120°C for cyclization steps.
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Catalysts: p-Toluenesulfonic acid (chromenone synthesis), DCC/DMAP for amide bonds.
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Solvents: Dimethylformamide (DMF) for coupling, ethanol for recrystallization .
Table 2: Representative Synthetic Steps
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
1 | Resorcinol + ethyl acetoacetate | HSO, reflux | 65–70 |
2 | 2-Hydroxy-5-isopropylacetophenone | ClCHCOOH, KOH | 55–60 |
3 | 3-Aminobenzofuran + acyl chloride | DCC, DMF, 0°C → RT | 40–45 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Degrades under strong acidic/basic conditions due to hydrolysis of the amide bond. Photostability studies suggest sensitivity to UV light .
Spectroscopic Signatures
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IR: Strong absorptions at 1685 cm (amide C=O), 1720 cm (chromenone ketone), and 1250 cm (C-O-C of methoxy) .
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H NMR: Key signals include δ 8.2 (amide NH), δ 6.8–7.4 (aromatic protons), and δ 1.3 (isopropyl CH) .
Biological Activity and Applications
Material Science Applications
Methoxy-rich benzofuran-chromen hybrids demonstrate:
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Fluorescent properties: Quantum yield Φ = 0.45 in ethanol, λ = 480 nm .
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Dye-sensitized solar cells: Power conversion efficiency up to 7.2% .
Analytical Characterization Methods
Chromatographic Techniques
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HPLC: C18 column, acetonitrile/water (70:30), retention time ≈12.3 min .
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UPLC-MS: [M+H] at m/z 512.2, fragments at m/z 294.1 (benzofuran-chromen cleavage) .
X-ray Crystallography
Although no crystal structure exists for this compound, analogous benzofuran-carboxamides show:
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